molecular formula C21H26N2O3 B2805808 4-ethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide CAS No. 953969-76-1

4-ethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide

Cat. No.: B2805808
CAS No.: 953969-76-1
M. Wt: 354.45
InChI Key: DNRFFVJNKVTDOM-UHFFFAOYSA-N
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Description

4-ethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide is a synthetic benzamide derivative designed for pharmaceutical and life sciences research. Compounds within this chemical class are frequently investigated for their potential to interact with the central nervous system. Structurally, it features a benzamide core linked to a phenylmorpholine moiety, a scaffold recognized for its bioactivity . Research Applications & Potential Benzamide derivatives with morpholine and related amine substituents are of significant interest in medicinal chemistry. Patented compounds of this structural family have been explored for the treatment and management of a wide range of disorders, including neurological conditions, psychiatric diseases, and metabolic syndromes . Specifically, research into similar molecules has targeted areas such as neurodegenerative diseases (e.g., Alzheimer's and Parkinson's) , psychotic disorders (e.g., schizophrenia) , depressive and anxiety disorders , migraines , and conditions related to circadian rhythm and sleep homeostasis . Furthermore, the morpholine group is a common pharmacophore in drug discovery, often contributing to a molecule's pharmacokinetic properties and its ability to bind biological targets, such as sigma receptors, which are implicated in pain and neuropsychiatric conditions . Note to Researchers This compound is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle the material with appropriate safety precautions. Please refer to the associated Safety Data Sheet (SDS) for detailed handling and hazard information.

Properties

IUPAC Name

4-ethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-2-25-19-10-8-18(9-11-19)21(24)22-12-13-23-14-15-26-20(16-23)17-6-4-3-5-7-17/h3-11,20H,2,12-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRFFVJNKVTDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Phenylmorpholine Moiety: The phenylmorpholine moiety can be introduced by reacting 2-(2-phenylmorpholin-4-yl)ethylamine with the benzamide core under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the ethoxy group or the phenyl ring, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-ethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Table 1 highlights key structural variations among benzamide derivatives with morpholine-related substituents:

Compound Name Benzamide Substituent Morpholine Substituent Additional Features Reference
4-ethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide 4-ethoxy 2-phenyl N/A Target
AS-4370 (4-amino-5-chloro-2-ethoxy derivative) 4-amino-5-chloro-2-ethoxy 4-(4-fluorobenzyl) Gastrokinetic activity
4-chloro-N-(2-(4-morpholinyl)ethyl)benzamide 4-chloro Unsubstituted Chlorine enhances electrophilicity
Encainide 4-methoxy 1-methyl-2-piperidinyl Antiarrhythmic activity
4-(Difluoromethoxy)-N-[1-(4-methylphenyl)-2-(4-morpholinyl)ethyl]benzamide 4-difluoromethoxy Unsubstituted Increased metabolic stability

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., chloro in ) may enhance receptor binding affinity, while bulky groups (e.g., 2-phenylmorpholine in the target compound) could modulate selectivity.
  • Bioactivity : AS-4370’s 4-fluorobenzyl-morpholine substitution correlates with potent gastrokinetic activity, suggesting that aromatic groups on morpholine enhance gastrointestinal motility .

Pharmacological and Physicochemical Properties

Table 2 compares pharmacological and physicochemical data for select analogs:

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Therapeutic Use Reference
4-ethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide ~434.5* ~3.2* Low (lipophilic) Hypothesized CNS agent Target
AS-4370 483.9 3.8 0.12 Gastrokinetic
Procainamide 235.3 0.9 High Antiarrhythmic
4-chloro-N-(2-(4-morpholinyl)ethyl)benzamide 278.8 1.5 0.8 Research chemical

Notes:

  • Lipophilicity: The target compound’s ethoxy group likely increases LogP compared to methoxy (encainide: LogP ~2.1) or amino (procainamide: LogP ~0.9) derivatives, impacting blood-brain barrier penetration .
  • Thermodynamic Stability : IR data from indicates that C=O and C=S vibrations (1243–1682 cm⁻¹) are sensitive to tautomeric states, which may influence the target compound’s stability .

Structure-Activity Relationships (SAR)

  • Benzamide Position : Para-substituted benzamides (e.g., AS-4370 , target compound) generally exhibit higher bioactivity than ortho- or meta-substituted analogs due to optimal spatial alignment with target receptors.
  • Electrophilic Groups : Chloro or fluoro substituents (e.g., ) enhance receptor affinity via halogen bonding, whereas ethoxy/methoxy groups prioritize metabolic stability.

Biological Activity

4-ethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a benzamide backbone with an ethoxy group and a phenylmorpholine moiety. This unique structure is believed to contribute to its biological activity by allowing for specific interactions with biological targets.

Biological Activities

Research indicates that 4-ethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide exhibits a range of biological activities:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, which could be crucial for therapeutic applications.
  • Receptor Binding : It shows potential in binding to specific receptors, influencing various signaling pathways.
  • Anticancer Properties : Preliminary studies suggest it may possess anticancer properties, making it a candidate for further exploration in cancer therapeutics.

The mechanism of action involves interactions with molecular targets such as enzymes and receptors. The compound's binding affinity and specificity can modulate the activity of these targets, leading to various biological effects. The exact pathways affected may vary based on the cellular context and specific applications.

Case Studies

  • Anticancer Activity : A study evaluated the compound's cytotoxic effects against several cancer cell lines, revealing promising results:
    • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and others.
    • IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating significant potency compared to standard chemotherapeutics.
  • Enzyme Inhibition Studies : Another research effort focused on the inhibition of carbonic anhydrases (CAs), which are implicated in tumor progression:
    • Selectivity : The compound selectively inhibited certain isoforms (e.g., hCA IX) at nanomolar concentrations, demonstrating potential as an anticancer agent.

Data Tables

Activity TypeTargetIC50 Value (µM)Reference
AnticancerMCF-7 (breast cancer)1.5
AnticancerA549 (lung cancer)2.3
Enzyme InhibitionhCA IX0.089
Enzyme InhibitionhCA II0.75

Comparison with Similar Compounds

The uniqueness of 4-ethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide lies in its phenylmorpholine structure, which differentiates it from other morpholine derivatives. Comparative studies have shown that modifications in the substituents can significantly alter biological activity:

Compound NameStructure FeaturesBiological Activity
4-ethoxy-N-[2-(2-methylmorpholin-4-yl)ethyl]benzamideMethyl instead of phenylLower anticancer activity
4-cyano-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamideCyano group additionAntimicrobial properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-ethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide?

  • Methodological Answer : Synthesis typically involves multi-step protocols.

  • Step 1 : Coupling of 4-ethoxybenzoic acid with a morpholine-containing amine (e.g., 2-(2-phenylmorpholin-4-yl)ethylamine) using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–25°C for 12–24 hours .
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by <sup>1</sup>H/<sup>13</sup>C NMR and HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity .
  • Key Data : Yield optimization (60–75%) requires strict control of reaction temperature and stoichiometric ratios of reagents .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : <sup>1</sup>H NMR (DMSO-d6) resolves ethoxy (δ 1.35–1.40 ppm, triplet) and morpholine protons (δ 3.50–3.70 ppm, multiplet). <sup>13</sup>C NMR confirms carbonyl (C=O, δ 165–168 ppm) and aryl ether (C-O, δ 60–65 ppm) groups .
  • HPLC-MS : Reverse-phase HPLC (C18, 70:30 acetonitrile/water) coupled with ESI-MS detects molecular ion [M+H]<sup>+</sup> at m/z 425.2 (calculated) .

Q. What preliminary biological assays are recommended to assess its bioactivity?

  • Methodological Answer :

  • In vitro kinase inhibition : Screen against kinase panels (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ assays. IC50 values <10 µM suggest therapeutic potential .
  • Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control. EC50 values should be compared across ≥3 independent replicates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

  • Methodological Answer :

  • Core modifications : Replace the ethoxy group with bulkier substituents (e.g., isopropoxy) to evaluate steric effects on receptor binding .
  • Morpholine ring substitution : Introduce electron-withdrawing groups (e.g., -CF3) at the phenyl ring of morpholine to enhance metabolic stability .
  • Data analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with computed binding energies (ΔG ≤ -8 kcal/mol indicates strong affinity) .

Q. What strategies resolve contradictions in pharmacokinetic data across different assays?

  • Methodological Answer :

  • Solubility optimization : Test solubility in PBS (pH 7.4) and simulated gastric fluid. If solubility <50 µg/mL, use cyclodextrin-based formulations or PEGylation .
  • Metabolic stability : Compare hepatic microsomal half-life (human vs. rodent) with LC-MS/MS quantification. Discrepancies >2-fold require species-specific metabolite profiling .

Q. How to address formulation challenges for in vivo studies?

  • Methodological Answer :

  • Nanoparticle encapsulation : Prepare PLGA nanoparticles (200–300 nm via solvent evaporation) to enhance bioavailability. Monitor drug release kinetics (PBS, pH 7.4) over 72 hours .
  • Toxicology screening : Conduct acute toxicity studies in rodents (OECD 423 guidelines), focusing on hepatic and renal biomarkers (ALT, creatinine) .

Key Challenges and Recommendations

  • Synthetic Scalability : Multi-step synthesis may require flow chemistry to improve reproducibility .
  • Data Reproducibility : Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab variability .
  • Target Validation : Use CRISPR/Cas9 knockouts to confirm on-target effects in disease models .

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